methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a carbamoyl group, and a furodioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the pyrazole derivative with an isocyanate or through the use of a carbamoyl chloride reagent.
Formation of the Furodioxolane Moiety: This step involves the cyclization of a suitable precursor, such as a diol, in the presence of an acid catalyst to form the furodioxolane ring.
Final Coupling: The final step involves the esterification of the pyrazole derivative with the furodioxolane moiety under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbamoyl group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the carbamoyl group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate: can be compared with other pyrazole derivatives and furodioxolane-containing compounds.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-carbamoylpyrazole.
Furodioxolane Compounds: Compounds such as 2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxolane.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
29868-25-5 |
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Molecular Formula |
C13H17N3O6 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H17N3O6/c1-13(2)21-5-4-20-10(9(5)22-13)7-6(12(18)19-3)8(11(14)17)16-15-7/h5,9-10H,4H2,1-3H3,(H2,14,17)(H,15,16) |
InChI Key |
LPTRLXOCHNBPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2COC(C2O1)C3=C(C(=NN3)C(=O)N)C(=O)OC)C |
Origin of Product |
United States |
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